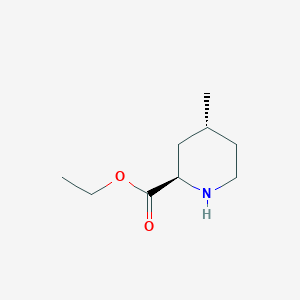

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246524 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74892-82-3 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74892-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2R,4R)-ethyl 4-methylpiperidine-2-carboxylate CAS 74892-82-3 properties

An In-Depth Technical Guide to (2R,4R)-Ethyl 4-Methylpiperidine-2-Carboxylate (CAS 74892-82-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Piperidine Scaffold

(2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine, it belongs to a class of structures renowned for their prevalence in biologically active molecules and their ability to serve as versatile scaffolds in drug design.[1] The piperidine ring is a common motif in central nervous system (CNS) agents and other therapeutics due to its favorable pharmacokinetic properties and its capacity to interact with a wide range of biological targets.[2][3][4]

The specific stereochemistry of this molecule, the (2R,4R)- or trans-configuration, is crucial for its primary application as a key building block in the synthesis of the direct thrombin inhibitor, Argatroban.[5][6][7] Argatroban is a vital anticoagulant used in clinical settings for patients with heparin-induced thrombocytopenia.[8] The precise spatial arrangement of the substituents on the piperidine ring is essential for the final drug's affinity and selectivity for its target enzyme.[9][10] Beyond its established role in antithrombotic therapy, this compound and its analogues are also explored in neuroscience research, particularly in the synthesis of methylphenidate analogues that modulate dopamine and serotonin transporters. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a technical resource for professionals in the field.

Physicochemical and Stereochemical Properties

The defining features of this molecule are its piperidine core, substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 2-position. The stereochemistry is absolute, with defined centers at C2 and C4.

Table 1: Physicochemical Properties of (2R,4R)-Ethyl 4-Methylpiperidine-2-Carboxylate

| Property | Value | Source(s) |

| CAS Number | 74892-82-3 | [7][11] |

| Alternate CAS | 74863-85-7 | [5][11] |

| Molecular Formula | C₉H₁₇NO₂ | [2][11] |

| Molecular Weight | 171.24 g/mol | [2][11] |

| IUPAC Name | ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | [11] |

| Synonyms | (2R-trans)-4-Methyl-2-piperidinecarboxylic acid ethyl ester | [7][11][12] |

| Appearance | White powder or liquid | [11] |

| Purity | Typically >95-99% for commercial grades | [11] |

| Stereochemistry | Absolute, (2R,4R) | [2] |

| Optical Activity | (-) | [2] |

Stereoisomerism: The Criticality of the (2R,4R) Configuration

The molecule has two stereocenters, leading to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are enantiomers of each other and represent the trans configuration, where the substituents at C2 and C4 are on opposite sides of the ring's plane. The (2R,4S) and (2S,4R) isomers are the cis pair.

In the context of Argatroban synthesis, only the (2R,4R) isomer is utilized. This stereochemical purity is paramount, as the subsequent coupling with other chiral fragments and the final interaction with the thrombin active site are highly dependent on this specific three-dimensional architecture.[10] The separation of these stereoisomers is, therefore, the most critical challenge in the synthesis of this intermediate.

Synthesis and Stereochemical Resolution

The synthesis of enantiomerically pure (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate is a multi-step process that hinges on the effective separation of stereoisomers. The most common route described in the literature involves the synthesis of a racemic mixture of cis and trans isomers, followed by separation and chiral resolution.[13][14]

Workflow for Synthesis and Resolution

The following protocol is synthesized from methodologies described in the patent literature, particularly CN108047125A, which outlines a practical and scalable approach.[13]

Caption: Synthetic workflow for (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.

Detailed Experimental Protocol

Step 1: Hydrolysis of the Nitrile

-

Charge a reaction vessel with 4-methyl-2-cyanopiperidine and 6N hydrochloric acid (molar ratio approx. 1:7).[13]

-

Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude solid 4-methylpiperidine-2-carboxylic acid hydrochloride.

Causality: Harsh acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid. The hydrochloride salt of the product precipitates upon concentration.

Step 2: Esterification

-

Suspend the crude hydrochloride salt from Step 1 in anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂). The thionyl chloride reacts with ethanol to form the esterifying agent in situ and acts as a water scavenger.

-

Heat the mixture to reflux for several hours.

-

Cool and evaporate the solvent to yield the crude 4-methylpiperidine-2-carboxylate hydrochloride as a mixture of cis and trans isomers.[13]

Step 3: Separation of cis and trans Isomers

-

Add a mixed solvent system, typically methyl tert-butyl ether (MTBE) and absolute ethanol, to the crude product from Step 2.[13]

-

Stir the resulting slurry at room temperature for 3-5 hours.

-

The cis isomer hydrochloride is less soluble in this solvent system and precipitates. Filter the mixture to remove the solid cis isomer.

-

The mother liquor, now enriched with the desired trans-4-methylpiperidine-2-carboxylate hydrochloride, is collected.[13]

Causality: This step exploits the differential solubility of the geometric isomers. The choice of solvent system is critical to achieve efficient separation via simple filtration, which is a highly scalable and economic method compared to chromatography.

Step 4: Chiral Resolution via Diastereomeric Salt Formation

-

Liberate the free base of the trans-isomer from its hydrochloride salt using a suitable base and extract into an organic solvent. Concentrate to obtain the racemic trans-ethyl 4-methylpiperidine-2-carboxylate.

-

Dissolve the racemic trans-isomer in a mixture of acetone and absolute ethanol.[13][15]

-

Add a stoichiometric amount of L-(+)-tartaric acid to the solution.[13]

-

Heat the mixture to dissolve all components (approx. 40°C), then cool slowly to room temperature (e.g., 20°C) to induce crystallization.[15]

-

The diastereomeric salt of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate with L-tartaric acid will preferentially crystallize due to lower solubility. The (2S,4S) isomer remains in the mother liquor.[15]

-

Filter the crystalline solid and wash with cold acetone. The purity of the diastereomeric salt can be further enhanced by recrystallization.[13]

Causality: This is a classic resolution technique. The chiral resolving agent (L-tartaric acid) forms two diastereomeric salts with the racemic amine. Diastereomers have different physical properties, including solubility, allowing for their separation by crystallization.[16]

Step 5: Liberation of the Enantiopure Free Base

-

Dissolve the purified diastereomeric salt in water.

-

Cool the solution to 5-10°C and add an aqueous base, such as 30% potassium carbonate solution, to deprotonate the piperidine nitrogen and break the salt.[13]

-

Extract the liberated (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate into an organic solvent like dichloromethane (DCM).

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final, enantiomerically pure product.[13]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. While specific, publicly available spectra for this exact compound are scarce, the following techniques are standard for its analysis.

Table 2: Key Analytical Methods and Expected Observations

| Technique | Purpose | Expected Results / Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl ester group (triplet and quartet), a doublet for the methyl group on the piperidine ring, and a complex series of multiplets for the piperidine ring protons. The coupling constants of the protons at C2 and C4 can help confirm the trans configuration. |

| ¹³C NMR | Carbon Skeleton | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the methyl group, and the distinct carbons of the piperidine ring. |

| Mass Spec (MS) | Molecular Weight | Expect to observe the molecular ion peak [M+H]⁺ at m/z 172.13. |

| FTIR | Functional Groups | Characteristic absorptions for N-H stretching (secondary amine, ~3300 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a strong C=O stretch for the ester (~1730 cm⁻¹). |

| Chiral HPLC | Enantiomeric Purity | Using a suitable chiral stationary phase (e.g., amylose-based), a single peak should be observed, confirming high enantiomeric excess.[17] |

| Polarimetry | Optical Rotation | A specific negative optical rotation confirms the presence of the correct enantiomer. The magnitude is a measure of enantiomeric purity.[2][18] |

Applications in Drug Development

Primary Role: Intermediate for Argatroban

The principal application of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate is as a starting material for the synthesis of Argatroban.[8][9] In the subsequent synthetic steps, the secondary amine of the piperidine ring is coupled with a protected L-arginine derivative, which is in turn bonded to a 3-methyl-tetrahydroquinoline sulfonyl group.[10] The ethyl ester is later hydrolyzed to the free carboxylic acid, which is crucial for binding to the active site of thrombin.

Potential in Neuroscience and CNS Drug Discovery

The piperidine scaffold is a privileged structure in CNS drug design. Research into methylphenidate (Ritalin) analogues has demonstrated that modifications to the piperidine ring can significantly alter binding affinities for dopamine (DAT) and serotonin (SERT) transporters.[9] The synthesis of such analogues often involves rhodium-catalyzed C-H insertion reactions with protected piperidines.[15] While not a direct precursor in marketed CNS drugs, (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate represents a valuable chiral building block for creating libraries of novel compounds to probe these important neurological targets. The specific stereochemistry and substitution pattern offer a unique starting point for developing more selective and potent CNS agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate is not widely available. However, based on data for related piperidine derivatives, general laboratory safety precautions should be strictly followed.[1][19]

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[19]

-

Storage : Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents, acids, and bases.

-

Hazards : Piperidine derivatives can be flammable, corrosive, and toxic. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. In case of fire, use CO₂, dry chemical, or alcohol-resistant foam.[19]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

This compound is intended for research and development use only and should be handled by trained professionals.[20]

References

- Davies, H. M. L., et al. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & Medicinal Chemistry Letters, 14(7), 1753-1757.

- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate.

- Fisher Scientific. (2014).

- Sigma-Aldrich. (2025).

- ChemicalBook.

- ResearchGate. (2025). Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)

- BLDpharm. Ethyl (2R,4R)

- PrecisionFDA. ETHYL (2R,4R)

- Kasai, K., et al. (1991). [Piperidine in the brain: its neurobiological significance]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 97(3), 135-145.

- Wróbel, D., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(17), 2717-2735.

- Syntech Research. (2025).

- CN107043347A - Synthetic method of argatroban intermediate (2R, 4R) -4-methylpiperidine-2-ethyl formate.

- CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

- PubChem. Ethyl (2R,4R)

- LookChem. Cas 74892-82-3,Ethyl (2R,4R).

- PharmaCompass. (2R,4R)

- Cayman Chemical. (2025).

- EP2752412A1 - Intermediates for the synthesis of Argatroban monohydrate.

- Pharmaffiliates. Ethyl (2R,4S)-4-methyl-1-(Nω-nitro-L-arginyl)

- Anant Pharmaceuticals Pvt. Ltd. CAS 74892-82-3 (2R,4R)

- Cheméo.

- El-Ghor, A. A. (2014). Chiral Drugs: An Overview. Journal of Basic and Applied Chemistry, 4(1), 1-21.

- MedChemExpress. Ethyl (2R,4R)

- Anton Paar Wiki. European Pharmacopoeia 2.2.7.

- Cenmed Enterprises. ethyl (2R,4R)

- Anant Pharmaceuticals Pvt. Ltd. CAS 74892-82-3 (2R,4R)

- Rustamov, I., et al. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase.

Sources

- 1. fishersci.com [fishersci.com]

- 2. GSRS [precision.fda.gov]

- 3. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 74863-85-7|Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. Cas 74892-82-3,Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | lookchem [lookchem.com]

- 7. CAS 74892-82-3 (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 8. Argatroban synthesis - chemicalbook [chemicalbook.com]

- 9. A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 14. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 15. WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate - Google Patents [patents.google.com]

- 16. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]

- 18. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 19. fishersci.com [fishersci.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Key Chiral Building Block in Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate, a pivotal chiral intermediate in modern drug development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, stereochemistry, synthesis, and characterization, with a particular focus on its critical role in the synthesis of the direct thrombin inhibitor, Argatroban.

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] The introduction of stereocenters into this heterocyclic system dramatically expands its chemical space and biological activity, making the synthesis of enantiomerically pure substituted piperidines a key focus in medicinal chemistry. This compound (CAS No: 74892-82-3) stands out as a crucial chiral building block, offering a precisely defined three-dimensional architecture for the construction of complex molecular targets.[2] Its primary application lies in its role as a key intermediate in the synthesis of Argatroban, a potent anticoagulant.[1][3]

Chemical Structure and Stereochemistry

This compound is a disubstituted piperidine derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol .[4][5] The molecule possesses two stereocenters at the C2 and C4 positions of the piperidine ring, giving rise to four possible stereoisomers. The (2R,4R) designation specifies the absolute configuration at these centers, with the ethyl carboxylate group at C2 and the methyl group at C4 oriented in a trans relationship. This specific stereochemistry is crucial for its intended biological activity in the final drug product.

Below is a 2D representation of the chemical structure:

Figure 1: Chemical structure of this compound with stereochemical assignments.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry and purity.[2] A common and effective route involves the synthesis of a racemic mixture of the cis and trans isomers, followed by separation and chiral resolution.

Synthetic Pathway Overview

A representative synthetic pathway starts from 4-methyl-2-cyanopiperidine. This pathway can be broken down into four key stages:

-

Hydrolysis: The nitrile group of 4-methyl-2-cyanopiperidine is hydrolyzed under acidic conditions to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride.

-

Esterification: The resulting carboxylic acid is then esterified, typically using ethanol in the presence of an acid catalyst, to produce a mixture of cis and trans isomers of ethyl 4-methyl-2-piperidinecarboxylate hydrochloride.

-

Isomer Separation: The desired trans isomer is separated from the cis isomer. This can be achieved by fractional crystallization, often by forming a salt with a suitable acid.

-

Chiral Resolution: The racemic mixture of the trans isomer is resolved to isolate the desired (2R,4R) enantiomer. This is a critical step and is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.

The overall workflow is depicted in the following diagram:

Figure 2: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on established chemical principles for this synthesis.

Step 1: Hydrolysis of 4-Methyl-2-cyanopiperidine

-

To a solution of 4-methyl-2-cyanopiperidine in a suitable solvent (e.g., water), add a strong acid such as hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 4-methyl-2-piperidinecarboxylic acid hydrochloride.

Step 2: Esterification

-

Suspend the crude 4-methyl-2-piperidinecarboxylic acid hydrochloride in absolute ethanol.

-

Add a suitable acid catalyst, such as thionyl chloride or dry HCl gas.

-

Heat the mixture to reflux for several hours.

-

After completion of the reaction, cool the mixture and evaporate the solvent to yield the crude ethyl 4-methyl-2-piperidinecarboxylate hydrochloride as a mixture of cis and trans isomers.

Step 3: Separation of the Trans Isomer

-

The separation of the trans isomer can be achieved by fractional crystallization. The crude hydrochloride salt mixture is dissolved in a suitable solvent system, and the less soluble trans isomer is allowed to crystallize out.

-

The crystallized product is collected by filtration and washed with a cold solvent to afford the enriched trans-ethyl 4-methyl-2-piperidinecarboxylate hydrochloride.

Step 4: Chiral Resolution

-

The racemic trans-ethyl 4-methyl-2-piperidinecarboxylate hydrochloride is neutralized to the free base.

-

The free base is then treated with a chiral resolving agent, such as L-tartaric acid, in a suitable solvent.

-

The diastereomeric salt of the (2R,4R)-enantiomer with L-tartaric acid will selectively crystallize from the solution.

-

The diastereomeric salt is collected by filtration and can be further purified by recrystallization.

-

Finally, the purified diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound.

Structural Elucidation and Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of the title compound.

| Technique | Expected Data |

| ¹H NMR | Protons of the ethyl group (triplet and quartet), piperidine ring protons (complex multiplets), and the methyl group protons (doublet). The chemical shifts and coupling constants are stereochemistry-dependent. |

| ¹³C NMR | Carbonyl carbon of the ester, carbons of the ethyl group, and the distinct signals for the carbons of the piperidine ring and the methyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H bond, C-H bonds, the ester carbonyl group (C=O), and C-O bonds. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Specific peak assignments would require experimental data which can be compared to reference spectra.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the chemical and chiral purity of this compound.

-

Reverse-Phase HPLC: Used to determine the chemical purity by separating the target compound from any starting materials, byproducts, or other impurities.

-

Chiral HPLC: Employs a chiral stationary phase to separate the (2R,4R) and (2S,4S) enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the final product. A high e.e. is essential for its use in pharmaceutical applications.

Applications in Drug Development: The Case of Argatroban

The primary and most significant application of this compound is as a key starting material in the synthesis of Argatroban.[6] Argatroban is a direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[4]

The synthesis of Argatroban involves the coupling of the (2R,4R)-4-methyl-2-piperidinecarboxylic acid moiety (obtained by hydrolysis of the ethyl ester) with a substituted arginine derivative. The precise stereochemistry of the piperidine ring is critical for the drug's ability to bind to the active site of the thrombin enzyme and exert its therapeutic effect.

The role of this compound in the synthesis of Argatroban is illustrated below:

Figure 3: Role of this compound in the synthesis of Argatroban.

Conclusion

This compound is a fine chemical intermediate of significant value in the pharmaceutical industry. Its synthesis, requiring careful control of stereochemistry through a multi-step process including chiral resolution, highlights the complexities of modern drug manufacturing. The high purity and specific stereoisomeric form of this compound are paramount for its successful application as a key building block in the synthesis of life-saving drugs like Argatroban. This guide has provided a technical overview of its structure, synthesis, and application, underscoring its importance for professionals in the field of drug development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of this compound: A Look at Production Methods.

- Bertini, C., et al. (2012). Method for the preparation of process intermediates for the synthesis of argatroban monohydrate. WO2012136504A1. Google Patents.

- Fornasier, R., et al. (2007). Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)-4-methylpipecolate, by means of a Mandyphos/rhodium complex-catalyzed hydrogenation. ResearchGate.

- Zhao, X. (2018). The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. CN108047125A. Google Patents.

- Xinyuanguang. This compound.

- PrecisionFDA. This compound.

- New Drug Approvals. Argatroban.

- Lin, G., et al. (2010). Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. CN101712645B. Google Patents.

- PubChem. This compound.

- ChemBK. This compound.

- High Purity Chemical. (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price.

- Bak, R. R., et al. (2004). Process for resolving racemic mixtures of piperidine derivatives. US20040039206A1. Google Patents.

- Global Substance Registration System. ETHYL (2S,4S)-4-METHYL-2-PIPERIDINECARBOXYLATE HYDROCHLORIDE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 3. Preparation method for argatroban intermediate (2017) | Zhao Xin [scispace.com]

- 4. Argatroban | C23H36N6O5S | CID 92722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price - High Purity Chemical [chemvonbiotech.com]

- 6. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate, a key chiral intermediate in the pharmaceutical industry. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and its critical role in the development of therapeutic agents.

Section 1: Core Compound Profile

This compound (CAS No. 74892-82-3) is a substituted piperidine derivative with two defined stereocenters, making it a valuable chiral building block.[1] Its precise three-dimensional structure is crucial for its application in the synthesis of complex pharmaceutical molecules, where stereochemistry dictates biological activity.

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [2][3][4][5] |

| Molecular Weight | 171.24 g/mol | [3][4][6] |

| Appearance | Colorless liquid | [7] |

| Purity | ≥99% (typical for pharmaceutical grade) | [1][3] |

| Boiling Point | 226.1 ± 33.0 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Storage Conditions | Freezer storage recommended to ensure stability and prevent degradation. | [3][5] |

The structural representation of this compound is crucial for understanding its reactivity and stereochemistry.

Caption: 2D structure of this compound.

Section 2: Stereoselective Synthesis

The synthesis of this compound with high stereochemical purity is a significant challenge in organic chemistry. The control of the two chiral centers at positions 2 and 4 of the piperidine ring is paramount. Several synthetic strategies have been developed, often involving multi-step processes that utilize chiral precursors or chiral catalysts.

A prevalent method involves the hydrogenation of a suitable precursor molecule using a precious metal catalyst, such as Palladium on Carbon (Pd/C).[1] This process is designed to achieve high stereoselectivity, ensuring the formation of the desired (2R,4R) diastereomer.[1] The starting materials are often specialized chiral amines or protected amino acids that undergo a series of reactions, including cyclization and esterification, to yield the target compound.[1]

Another patented approach starts from 4-methyl-2-cyanopiperidine.[8] This method involves the following key transformations:

-

Hydrolysis: The initial raw material undergoes hydrolysis with hydrochloric acid to produce 4-methyl-2-piperidinecarboxylic acid hydrochloride.[8]

-

Esterification: The resulting acid is then esterified using ethanol to yield 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.[8]

-

Diastereomeric Separation: The cis and trans isomers are separated. The trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride is isolated from the mother liquor after processing with a mixed solvent system.[8]

-

Chiral Resolution: The final step involves the resolution of the trans isomer using L-tartaric acid to obtain the target (2R,4R) enantiomer.[8]

A different synthetic strategy employs diethyl oxalate and 1-bromo-substituted-propylene as starting materials.[9] This pathway includes a Grignard reaction, cyclization, and protection/deprotection steps, followed by a final chiral resolution to isolate the desired product.[9]

Caption: Generalized synthetic workflows for this compound.

The emphasis on stereoselectivity stems from the stringent requirements of the pharmaceutical industry. The biological activity of a drug molecule is often highly dependent on its stereochemistry. The (2R,4R) configuration of this intermediate is a key determinant for the efficacy and safety of the final active pharmaceutical ingredient (API) it is used to synthesize, such as the anticoagulant Argatroban.[2]

Section 3: Analytical Characterization and Quality Control

Ensuring the purity and correct stereochemistry of this compound is critical. A suite of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure and assessing purity. While specific data for the title compound is not extensively published in comparative analyses, data from analogues like 2-ethyl-4-methylpiperidine provide insights into expected chemical shifts and coupling constants.[10]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity, ensuring that the desired (2R,4R) isomer is present in high excess.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide fragmentation patterns that support structural elucidation.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the ester carbonyl and the N-H bond of the piperidine ring.

A robust quality control protocol for this intermediate would involve a multi-pronged approach:

-

Initial Raw Material Qualification: Rigorous testing of starting materials to ensure they meet predefined specifications.

-

In-Process Controls: Monitoring key reaction parameters (temperature, pressure, reaction time) and intermediate purity at critical stages of the synthesis.

-

Final Product Testing: A comprehensive analysis of the final isolated product, including:

-

Identity confirmation (NMR, MS).

-

Purity assessment (HPLC, GC).

-

Enantiomeric excess determination (Chiral HPLC).

-

Residual solvent analysis.

-

This systematic approach ensures that each batch of this compound meets the high standards required for pharmaceutical applications.

Section 4: Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[3] Its primary application is as a building block for creating more complex molecules with specific therapeutic activities.[3]

One of the most notable applications is in the synthesis of Argatroban, a direct thrombin inhibitor used as an anticoagulant. The (2R,4R) stereochemistry of the piperidine core is essential for the drug's ability to bind effectively to the active site of the thrombin enzyme. The derivative, (2R,4R)-Ethyl 4-methyl-1-((3-methylquinolin-8-yl)sulfonyl)piperidine-2-carboxylate, is a known impurity and intermediate related to Argatroban synthesis.[11]

The high purity (minimum 99%) of this intermediate is critical as it ensures consistent and reproducible results in the subsequent steps of drug synthesis, minimizing the formation of impurities that could affect the final drug's safety and efficacy.[3]

References

- Ningbo Innopharmchem Co., Ltd. The Synthesis of Ethyl (2R,4R)

- Tradeindia. (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price - High Purity Chemical. [Link]

- PharmaCompass. (2R,4R)

- Xinyuanguang. Ethyl (2R,4R)

- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)

- Google Patents. CN101712645B - Preparation method for (2R, 4R)

- precisionFDA. ETHYL (2R,4R)

- Tradeindia. (2r 4r)

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [cymitquimica.com]

- 3. (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price - High Purity Chemical [chemvonbiotech.com]

- 4. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound – xinyuanguang [c-wnewmaterial.net]

- 6. parchem.com [parchem.com]

- 7. (2r 4r)-ethyl-4-methyl-2- Piperidinecarboxylate - Application: Pharmaceutical Industry at Best Price in Shanghai | Chemvon Biotechnology (shanghai) Co. Ltd. [tradeindia.com]

- 8. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 9. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

In-Depth Technical Guide to the Spectroscopic Data of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid piperidine core, substituted with a methyl group and an ethyl carboxylate moiety at specific stereocenters, makes it a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a key intermediate in the production of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant.[1] The precise stereochemistry of this molecule is paramount to the biological activity of the final drug product, necessitating rigorous analytical characterization to ensure its identity, purity, and stereochemical integrity throughout the manufacturing process.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. As a Senior Application Scientist, the aim is to not only present the data but also to offer insights into the experimental rationale and interpretation, thereby providing a self-validating framework for researchers in the field.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 74892-82-3 | [2] |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Liquid | [3] |

| Purity | ≥99% (typical for pharmaceutical intermediate grade) | [2] |

| Storage | Freezer | [2] |

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on a suite of spectroscopic techniques. Each method provides unique and complementary information to confirm the molecular structure and purity.

Figure 2: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for many organic molecules, while D₂O can be used to identify exchangeable protons (like N-H).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond H-C correlations.

Note: As of the latest search, specific, publicly available, and verified NMR spectra for this compound are not readily found in the scientific literature. The following data is a predictive and representative interpretation based on the known structure and typical chemical shifts for similar piperidine derivatives. Researchers should acquire their own data for definitive analysis.

¹H NMR Spectral Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (CH-COOEt) | 3.1 - 3.3 | dd | J = ~11, ~4 | 1H |

| H-6eq (N-CH₂) | 3.0 - 3.2 | m | 1H | |

| H-6ax (N-CH₂) | 2.5 - 2.7 | m | 1H | |

| H-4 (CH-CH₃) | 1.5 - 1.7 | m | 1H | |

| H-3eq (CH₂) | 1.8 - 2.0 | m | 1H | |

| H-3ax (CH₂) | 1.2 - 1.4 | m | 1H | |

| H-5eq (CH₂) | 1.6 - 1.8 | m | 1H | |

| H-5ax (CH₂) | 1.0 - 1.2 | m | 1H | |

| -OCH₂CH₃ | 4.1 - 4.3 | q | J = ~7.1 | 2H |

| -OCH₂CH₃ | 1.2 - 1.3 | t | J = ~7.1 | 3H |

| 4-CH₃ | 0.9 - 1.0 | d | J = ~6.5 | 3H |

| N-H | 1.5 - 2.5 | br s | 1H |

¹³C NMR Spectral Data (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 173 - 176 |

| C-2 (CH-COOEt) | 58 - 62 |

| -OCH₂CH₃ | 60 - 63 |

| C-6 (N-CH₂) | 45 - 49 |

| C-4 (CH-CH₃) | 30 - 35 |

| C-3 (CH₂) | 38 - 42 |

| C-5 (CH₂) | 28 - 33 |

| 4-CH₃ | 20 - 24 |

| -OCH₂CH₃ | 13 - 15 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is likely to produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would provide more extensive fragmentation information.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to obtain accurate mass measurements.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the parent ion to study its fragmentation pathways.

Expected Mass Spectrum

The exact mass of this compound (C₉H₁₇NO₂) is 171.1259.

-

ESI-MS: A prominent peak at m/z 172.1332, corresponding to the protonated molecule [M+H]⁺, is expected.

-

EI-MS: The molecular ion peak [M]⁺ at m/z 171 would be observed. Common fragmentation patterns for piperidine esters would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), or the entire ester group (-73).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Expected IR Absorption Bands

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 - 3400 | N-H | Stretching |

| ~2850 - 3000 | C-H (alkane) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1180 | C-O (ester) | Stretching |

Conclusion and Best Practices

The spectroscopic data presented in this guide, while based on established principles and data from similar structures, should be considered predictive in the absence of publicly available, verified spectra for this compound. It is imperative for researchers to acquire their own high-quality spectroscopic data for this compound and perform a thorough analysis to confirm its identity, purity, and stereochemistry. The use of a combination of spectroscopic techniques, as outlined in this guide, provides a robust and self-validating approach to the characterization of this important pharmaceutical intermediate. The synthesis of this molecule often involves stereoselective steps, and therefore, analytical methods that can distinguish between diastereomers, such as chiral chromatography coupled with spectroscopy, are also highly recommended for complete characterization.[4]

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Synthesis of this compound: A Look at Production Methods.

- Tudali, M., et al. (1993). A short synthesis of argatroban. a potent selective thrombin inhibitor. Bioorganic & Medicinal Chemistry Letters, 3(10), 2035-2038.

- Google Patents. (2018). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- Google Patents. (2011). CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.

- Ferraboschi, P., et al. (2014). Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)-4-methylpipecolate, by means of a Mandyphos/rhodium complex-catalyzed hydrogenation. Tetrahedron: Asymmetry, 25(12), 863-867.

- TradeIndia. (n.d.). (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price - High Purity Chemical.

- Google Patents. (2014). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

- PubChem. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

- SciSpace. (2017). Preparation method for argatroban intermediate.

- Organic Spectroscopy International. (2015). Argatroban.

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important pharmaceutical intermediate through detailed spectral interpretation.[1][2]

Introduction

This compound is a chiral heterocyclic compound with significant applications as a building block in the synthesis of various pharmaceutical agents.[1][2] Its precise stereochemistry is crucial for its biological activity, making robust analytical characterization essential. 1H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemical arrangement of protons. This guide will walk through the theoretical principles and practical interpretation of the 1H NMR spectrum of this specific molecule.

Molecular Structure and Proton Environments

The structure of this compound dictates a number of distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum. The piperidine ring, with its chair conformation, and the ethyl ester group are the two key components influencing the spectrum. The (2R,4R) stereochemistry, which describes a trans relationship between the substituents at positions 2 and 4, is a critical factor in determining the chemical shifts and coupling constants of the ring protons.[3][4][5]

To visualize the proton environments and their relationships, the following diagram illustrates the molecular structure with key protons labeled.

Caption: Molecular structure of this compound with labeled proton environments.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on established values for similar structural motifs and take into account the stereochemical configuration.[6][7][8]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H2 | 3.2 - 3.4 | dd | J(H2, H3a) ≈ 10-12, J(H2, H3e) ≈ 3-5 | Axial proton, deshielded by ester and nitrogen. |

| H6a, H6e | 2.5 - 3.1 | m | - | Diastereotopic protons adjacent to nitrogen. |

| H3a, H3e | 1.3 - 2.0 | m | - | Complex overlapping signals. |

| H5a, H5e | 1.3 - 2.0 | m | - | Complex overlapping signals. |

| H4 | 1.5 - 1.8 | m | - | Methine proton adjacent to the methyl group. |

| N-H | 1.5 - 2.5 | br s | - | Broad signal, exchangeable with D2O. |

| -OCH2CH3 | 4.0 - 4.2 | q | J ≈ 7.1 | Methylene protons of the ethyl ester. |

| -OCH2CH3 | 1.2 - 1.3 | t | J ≈ 7.1 | Methyl protons of the ethyl ester. |

| -CH3 | 0.9 - 1.1 | d | J ≈ 6-7 | Methyl group on the piperidine ring. |

In-Depth Spectral Analysis

A detailed interpretation of the 1H NMR spectrum requires consideration of several key factors:

1. The Ethyl Ester Group: The ethyl group of the ester provides two characteristic signals.

-

A quartet around 4.0-4.2 ppm , corresponding to the two methylene protons (-OCH₂ CH₃). These protons are deshielded by the adjacent oxygen atom. The quartet splitting arises from coupling to the three neighboring methyl protons (n+1 rule, 3+1=4).[9]

-

A triplet around 1.2-1.3 ppm , corresponding to the three methyl protons (-OCH₂CH₃ ). This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).[9] The typical coupling constant for these signals is approximately 7.1 Hz.

2. The Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to their fixed chair conformation and the influence of the stereocenters.

-

H2 Proton: The proton at the C2 position is in an axial orientation due to the (2R) configuration. It is adjacent to the electron-withdrawing ester group and the nitrogen atom, causing it to be significantly deshielded and appear in the range of 3.2-3.4 ppm . It will couple to the two diastereotopic protons at C3 (H3a and H3e), resulting in a doublet of doublets (dd). The coupling to the axial proton (H3a) will be large (J ≈ 10-12 Hz), while the coupling to the equatorial proton (H3e) will be smaller (J ≈ 3-5 Hz).[10]

-

H6 Protons: The two protons at the C6 position (H6a and H6e) are adjacent to the nitrogen atom and are diastereotopic. They will appear as a complex multiplet in the region of 2.5-3.1 ppm .

-

H3, H4, and H5 Protons: The remaining ring protons (H3a, H3e, H4, H5a, and H5e) will give rise to a series of overlapping multiplets in the more upfield region of the spectrum, typically between 1.3 and 2.0 ppm . Differentiating these signals often requires two-dimensional NMR techniques such as COSY and HSQC.

-

N-H Proton: The proton attached to the nitrogen will typically appear as a broad singlet in the range of 1.5-2.5 ppm . Its chemical shift can be highly dependent on the solvent and concentration. This signal will disappear upon the addition of a small amount of deuterium oxide (D₂O) due to proton exchange.

3. The Methyl Group on the Ring: The methyl group at the C4 position is in an equatorial orientation in the more stable chair conformation. The three protons of this methyl group will appear as a doublet around 0.9-1.1 ppm , due to coupling with the single proton at H4. The coupling constant will be in the range of 6-7 Hz.

Experimental Protocol: 1H NMR Spectrum Acquisition

A standardized protocol is crucial for obtaining a high-quality, reproducible 1H NMR spectrum.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

-

The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Acquire the 1H NMR spectrum using standard pulse sequences. Key acquisition parameters include:

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: ~1-5 seconds

-

Number of scans: 16-64 (or more for dilute samples)

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

The following workflow diagram illustrates the key steps in acquiring and analyzing the 1H NMR spectrum.

Caption: Experimental workflow for 1H NMR spectral acquisition and analysis.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. A thorough understanding of chemical shifts, coupling constants, and the influence of stereochemistry allows for the unambiguous confirmation of its structure. This technical guide serves as a valuable resource for scientists and researchers working with this and related compounds, enabling them to confidently interpret their NMR data and ensure the quality and identity of their materials.

References

- Ningbo Inno Pharmchem Co., Ltd. The Synthesis of this compound: A Look at Production Methods.

- Manimekalai, A., et al. Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):940-946.

- The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

- University of Birmingham. Spectra of ethyl acetate.

- Manimekalai, A., et al. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 2008, 46(11), 1059-1067.

- Rydzik, A. M., et al. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate.

- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- García, J., et al. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 2015, 11, 2015-2026.

- SpectraBase. Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts.

- Wong, T. C., et al. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 2020, 5(24), 14567-14578.

- Wong, T. C., et al. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 2021, 6(20), 13135-13145.

- Foley, D. J., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022, 13(12), 1493-1502.

- ResearchGate. 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.

- Foley, D. J., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022, 13, 1493-1502.

- Master Organic Chemistry. 1H NMR: How Many Signals?.

- High Purity Chemical. (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price - High Purity Chemical [chemvonbiotech.com]

- 3. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

An In-Depth Technical Guide to Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of this compound. As a critical chiral building block in modern medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application.

Introduction and Strategic Importance

This compound is a substituted piperidine derivative of significant interest in the pharmaceutical industry.[1] Its rigid, chiral scaffold makes it an invaluable intermediate for synthesizing complex molecular architectures with high stereospecificity. The precise orientation of the methyl and ethyl carboxylate groups at the C4 and C2 positions, respectively, provides a defined three-dimensional structure that is essential for achieving desired pharmacological activity in target drug molecules.

Its most notable application is as a key intermediate in the synthesis of Argatroban, a potent direct thrombin inhibitor.[2] The stereochemistry of this building block is directly translated into the final active pharmaceutical ingredient (API), highlighting the necessity for stringent control over its synthesis and purity. This guide will delve into the core properties, synthesis, and analytical validation of this compound, providing the foundational knowledge required for its successful implementation in a research and development setting.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. This compound is defined by a unique set of identifiers and a specific stereochemical configuration.

A 2D representation of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 74892-82-3[3][4] |

| Molecular Formula | C₉H₁₇NO₂[2][3] |

| Molecular Weight | 171.24 g/mol [1][5] |

| IUPAC Name | ethyl (2R,4R)-4-methylpiperidine-2-carboxylate[5] |

| InChI Key | GHBNOCBWSUHAAA-HTQZYQBOSA-N[2][5] |

| Synonyms | (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate, (2R-trans)-4-Methyl-2-piperidinecarboxylic Acid Ethyl Ester, Argatroban intermediate B[2] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. For this compound, these properties are critical for designing purification protocols and formulation strategies.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless Liquid | [2][6] |

| Boiling Point | 226.1 ± 33.0 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 90.5 ± 25.4 °C (Predicted) | [3] |

| LogP | 1.48 | [3] |

| Purity | Typically ≥99% for pharmaceutical applications |[1][7] |

Note: Much of the publicly available data for properties like boiling point and density are computationally predicted. Experimental validation is recommended for process-critical applications.

Synthesis and Purification: A High-Level Overview

The synthesis of this compound is a multi-step process that demands rigorous control over stereochemistry. Several patented routes exist, often starting from commercially available materials like 4-methyl-2-cyanopiperidine or diethyl oxalate.[8][9] The choice of synthetic route is a critical decision driven by factors such as raw material cost, scalability, and the desired enantiomeric purity.

A generalized synthetic approach involves the following key stages:

-

Ring Formation/Functionalization: Initial steps focus on constructing the substituted piperidine ring or modifying a pre-existing one.[7][9]

-

Esterification: The carboxylic acid at the C2 position is converted to its ethyl ester.[8]

-

Stereochemical Resolution: This is the most crucial phase. The racemic or diastereomeric mixture of the piperidine ester is resolved to isolate the desired (2R,4R) isomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid, followed by fractional crystallization.[8]

-

Purification: The isolated product is purified to remove residual solvents, starting materials, and isomeric impurities. High-performance liquid chromatography (HPLC) and column chromatography are standard techniques to achieve the high purity (>99%) required for pharmaceutical use.[7]

A generalized workflow for the synthesis and purification of the target compound.

Analytical Characterization

Robust analytical methods are essential to confirm the structure, identity, and purity of this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the molecular structure. Key signals would include a triplet and quartet for the ethyl group, characteristic multiplets for the piperidine ring protons, and a singlet or doublet for the C4-methyl group. The coupling constants between protons on the piperidine ring can help elucidate the relative stereochemistry (cis/trans).

-

¹³C NMR: The carbon NMR spectrum should show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the absence of significant impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment.

-

Reverse-Phase HPLC: Used to determine the overall purity and quantify any non-isomeric impurities.

-

Chiral HPLC: This is a critical, mandatory test to determine the enantiomeric purity. A specialized chiral column is used to separate the (2R,4R) enantiomer from its (2S,4S) counterpart and any other diastereomers, ensuring the product meets the stringent requirements for pharmaceutical synthesis.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS), it can also serve as a powerful tool for identifying volatile impurities. The expected exact mass is 171.1259.[3]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Standard laboratory practice dictates handling in a well-ventilated area or chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Storage: To ensure long-term stability and prevent degradation, this compound should be stored in a tightly sealed container in a freezer.[1] Proper cold storage is essential for preserving its chemical structure and purity, particularly for long-term use in research or production.[1]

-

Stability: The compound is generally stable under recommended storage conditions.[11] However, it is incompatible with strong oxidizing agents and strong bases. Avoid exposure to heat, sparks, and open flames.[11]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of stereochemically complex pharmaceuticals. Its synthesis requires a sophisticated understanding of organic chemistry, and its use demands rigorous analytical oversight. This guide provides the core technical knowledge base for scientists to confidently source, handle, and apply this vital building block in their drug discovery and development programs.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of this compound: A Look at Production Methods.

- CymitQuimica. (n.d.). This compound.

- Xinyuanguang. (n.d.). This compound.

- High Purity Chemical. (n.d.). (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price.

- PubChem. (n.d.). This compound.

- ChemBK. (2024). This compound.

- PharmaCompass. (n.d.). (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.

- Google Patents. (2018). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.

- Google Patents. (2010). CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.

- Tradeindia. (n.d.). (2r 4r)-ethyl-4-methyl-2- Piperidinecarboxylate.

Sources

- 1. (2R, 4R)-Ethyl-4-methyl-2-piperidinecarboxylate at Attractive Price - High Purity Chemical [chemvonbiotech.com]

- 2. This compound [cymitquimica.com]

- 3. This compound – xinyuanguang [c-wnewmaterial.net]

- 4. chembk.com [chembk.com]

- 5. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. (2r 4r)-ethyl-4-methyl-2- Piperidinecarboxylate - Application: Pharmaceutical Industry at Best Price in Shanghai | Chemvon Biotechnology (shanghai) Co. Ltd. [tradeindia.com]

- 7. nbinno.com [nbinno.com]

- 8. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 9. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. Ethyl 4-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]

Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate from 4-methyl-2-cyanopiperidine: An In-depth Technical Guide

Introduction

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemically defined structure makes it a valuable building block in drug discovery and development.[1][2] The piperidine scaffold is a prevalent structural motif in a multitude of natural products and pharmaceuticals, and the biological activity of its derivatives is often highly dependent on the stereochemical configuration of the substituents on the ring.[3][4][5] This guide provides a comprehensive overview of a robust synthetic route to obtain this compound, starting from the readily available precursor, 4-methyl-2-cyanopiperidine.

This document will delve into the strategic considerations for the synthesis, provide a detailed, step-by-step experimental protocol, and discuss the critical aspects of purification and characterization. The causality behind experimental choices will be explained to provide a deeper understanding of the process.

Synthetic Strategy: A Two-Step Approach

The conversion of 4-methyl-2-cyanopiperidine to this compound is efficiently achieved through a two-step process:

-

Hydrolysis of the Nitrile: The cyano group of 4-methyl-2-cyanopiperidine is hydrolyzed to a carboxylic acid, yielding 4-methyl-2-piperidinecarboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified with ethanol to produce the target ethyl ester.

-

Chiral Resolution: A final resolution step is employed to isolate the desired (2R,4R) stereoisomer.

This strategy is logical and efficient, as the hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic synthesis.[6][7][8][9] The subsequent esterification is also a standard procedure.[10][11] A key challenge in this synthesis is the control of stereochemistry, which is addressed through a classical resolution method.

Logical Flow of the Synthetic Pathway

Caption: Overall synthetic workflow.

Part 1: Hydrolysis of 4-methyl-2-cyanopiperidine

The initial step involves the conversion of the nitrile functionality in the starting material to a carboxylic acid. This is typically achieved under acidic conditions, which protonates the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water.[7][9]

Experimental Protocol:

A detailed protocol for the hydrolysis of 4-methyl-2-cyanopiperidine is outlined in a Chinese patent.[12] The procedure involves heating the starting material with hydrochloric acid.

-

Reaction Setup: 4-methyl-2-cyanopiperidine is used as the starting material.

-

Hydrolysis: The starting material undergoes a hydrolysis reaction with hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride.[12]

-

Reflux: The reaction mixture is heated to reflux under the action of hydrochloric acid.[12]

Mechanistic Consideration: Acid-Catalyzed Nitrile Hydrolysis

The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[8]

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Part 2: Esterification of 4-methyl-2-piperidinecarboxylic acid

The second step is the esterification of the newly formed carboxylic acid. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective method.[10][11]

Experimental Protocol:

The protocol for the esterification of 4-methyl-2-piperidinecarboxylic acid hydrochloride is also described in the same patent.[12]

-

Esterification Reaction: 4-methyl-2-piperidinecarboxylic acid hydrochloride is esterified using ethanol to produce 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.[12]

-

Reaction Conditions: The esterification is carried out by heating to reflux in the presence of absolute ethanol and thionyl chloride.[12] Thionyl chloride serves as the acid catalyst and also reacts with any water present, driving the equilibrium towards the product.

Data Summary Table:

| Step | Starting Material | Reagents | Product |

| 1. Hydrolysis | 4-methyl-2-cyanopiperidine | Hydrochloric acid, Heat | 4-methyl-2-piperidinecarboxylic acid hydrochloride |

| 2. Esterification | 4-methyl-2-piperidinecarboxylic acid hydrochloride | Ethanol, Thionyl chloride, Heat | 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride |

Part 3: Isolation and Chiral Resolution

The product from the esterification is a mixture of stereoisomers. To obtain the desired (2R,4R) isomer, a separation and a chiral resolution are necessary.

Experimental Protocol:

-

Separation of the Trans Isomer: The reaction mixture is mashed with a mixed solvent of methyl tertiary butyl ether (MTBE) and ethanol. This process allows for the removal of the cis-4-methyl-2-piperidine ethyl formate HCl solid by filtration, while the desired trans isomer remains in the mother liquor.[12]

-

Chiral Resolution: The trans-4-methyl-2-ethyl piperidine formate is then resolved using L-tartaric acid to obtain the target product, (2R,4R)-4-methyl piperidine-2-ethyl formate.[12] Chiral resolution using a resolving agent like tartaric acid is a classical and effective method for separating enantiomers.

Characterization of the Final Product

The final product, this compound, should be thoroughly characterized to confirm its identity, purity, and stereochemistry.

Analytical Methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique to determine the enantiomeric excess (e.e.) of the final product and confirm the success of the chiral resolution.

-

Purity Analysis: Purity is often determined by HPLC or Gas Chromatography (GC), with a target of >99% for pharmaceutical intermediates.[1][2]

Conclusion

The synthesis of this compound from 4-methyl-2-cyanopiperidine is a multi-step process that requires careful control of reaction conditions and stereochemistry. The described method, involving acid-catalyzed hydrolysis, Fischer esterification, and chiral resolution, provides a reliable and scalable route to this important pharmaceutical intermediate. The success of this synthesis hinges on the effective execution of each step, from the initial hydrolysis to the final purification and characterization. This guide provides the foundational knowledge and practical insights for researchers and professionals in the field of drug development to successfully synthesize this valuable chiral building block.

References

- The Synthesis of this compound: A Look at Production Methods. NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: Stereoselective Synthesis of Piperidine Deriv

- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.

- Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE.

- Nitriles to Carboxylic Acids: Hydrolysis. JoVE.

- Hydrolysis of nitriles. Lumen Learning.

- The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- (2R, 4R)

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- Esterification--Making Esters